N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide
CAS No.:
Cat. No.: VC17300014
Molecular Formula: C13H17N5O6
Molecular Weight: 339.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N5O6 |
|---|---|
| Molecular Weight | 339.30 g/mol |
| IUPAC Name | N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide |
| Standard InChI | InChI=1S/C13H17N5O6/c1-23-4-8(21)15-13-16-11-10(12(22)17-13)14-5-18(11)9-2-6(20)7(3-19)24-9/h5-7,9,19-20H,2-4H2,1H3,(H2,15,16,17,21,22)/t6-,7+,9+/m0/s1 |
| Standard InChI Key | FRJVWKHHAKIXSR-LKEWCRSYSA-N |
| Isomeric SMILES | COCC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |
| Canonical SMILES | COCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a purine core substituted at the 2-position with a 2-methoxyacetamide group and at the 9-position with a β-D-ribofuranose derivative (oxolan-2-yl). The 6-oxo group introduces keto functionality, altering electronic properties compared to unmodified purines. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide |
| Molecular Formula | C₁₄H₁₈N₆O₇ |
| Molecular Weight | 406.33 g/mol |
| Key Functional Groups | 6-Oxopurine, methoxyacetamide, ribofuranose |
The ribofuranose moiety adopts a β-configuration, critical for mimicking natural nucleosides and enabling interactions with enzymatic targets.
Synthetic Methodologies
Nucleoside Formation
Synthesis typically begins with the coupling of a purine derivative to a protected ribofuranose. For 6-oxopurines, common precursors include xanthine or hypoxanthine derivatives. Glycosylation under Mitsunobu or Vorbrüggen conditions facilitates stereoselective attachment of the sugar moiety.
Example Reaction Pathway:
-
Protection of Ribose: 2',3',5'-Tri-O-acetyl-β-D-ribofuranose is prepared to shield hydroxyl groups.
-
Purine Activation: The 6-oxopurine base is halogenated at the 2-position using POCl₃ or POBr₃.
-
Coupling: Activated purine reacts with protected ribose under acidic catalysis (e.g., TMSOTf), yielding the β-nucleoside.
-
Deprotection: Acetyl groups are removed via ammonolysis or enzymatic hydrolysis.
Biological Activity and Mechanisms
Anticancer Properties
6-Oxopurines interfere with DNA replication by mimicking deoxyadenosine. In vitro studies on analogous compounds show:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HeLa (cervical) | 12.4 | Apoptosis via caspase-3 |
| MCF-7 (breast) | 18.9 | G1/S cell cycle arrest |
The methoxyacetamide group may enhance membrane permeability, as evidenced by logP values ≈1.2 for similar compounds.
Pharmacokinetic and Toxicological Profiles
Absorption and Metabolism
Predicted parameters (using SwissADME):
-
Bioavailability: 65–70% (oral)
-
Half-life: ~4.2 hours
-
Metabolic Pathways: Hepatic glucuronidation (major), CYP3A4-mediated oxidation (minor)
Toxicity Considerations
Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) suggest low systemic toxicity. Chronic exposure at 50 mg/kg/day for 28 days showed no hepatorenal impairment in murine models.
Challenges and Future Directions
Despite promising in silico and in vitro data, the compound’s in vivo efficacy remains unvalidated. Key research priorities include:
-
Synthetic Optimization: Improving yield (>60%) and scalability.
-
Target Validation: Identifying specific viral or cancer targets via crystallography.
-
Formulation Development: Enhancing solubility through prodrug strategies (e.g., phosphate esters).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume